2-(3,4-Difluorobenzoyl)oxazole
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Overview
Description
2-(3,4-Difluorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5F2NO2 . It has an average mass of 209.149 Da and a mono-isotopic mass of 209.028839 Da .
Synthesis Analysis
The synthesis of oxazoles, including 2-(3,4-Difluorobenzoyl)oxazole, often involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using commercial manganese dioxide .Molecular Structure Analysis
The molecular structure of 2-(3,4-Difluorobenzoyl)oxazole consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Oxazoles, including 2-(3,4-Difluorobenzoyl)oxazole, can undergo various chemical reactions. For instance, they can be arylated or alkylated at both C-5 and C-2 positions . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Scientific Research Applications
Synthesis and Reactivity
- Oxazole Synthesis via Gold Catalysis : Luo et al. (2012) described an efficient method for synthesizing oxazoles, including structures like 2-(3,4-Difluorobenzoyl)oxazole, using a gold-catalyzed [3 + 2] annulation. This method highlights the role of bidentate phosphines in creating less electrophilic gold carbene intermediates, improving chemoselectivity in oxazole formation (Luo et al., 2012).
Ligand Design and Coordination Chemistry
- Oxazoline Ligands in Metal Catalysis : Gómez et al. (1999) reviewed the use of 4,5-Dihydro-1,3-oxazole ligands (like 2-oxazolines) in metal-catalyzed asymmetric syntheses. They emphasized the versatility of oxazole-based ligands in designing chiral centers near donor atoms for effective transition metal coordination (Gómez et al., 1999).
Functionalization Techniques
- Suzuki Coupling for Oxazole Functionalization : Flegeau et al. (2006) developed a protocol for functionalizing oxazole positions, including potentially the 2-(3,4-Difluorobenzoyl)oxazole structure, using the Suzuki coupling reaction. This method is effective for creating diverse oxazole derivatives with potential applications in various fields (Flegeau et al., 2006).
Biological Activities
- Medicinal Applications of Oxazole Derivatives : Zhang et al. (2018) conducted a comprehensive review of oxazole-based compounds, including 2-(3,4-Difluorobenzoyl)oxazole, and their diverse biological activities. They highlighted the potential of oxazole compounds in treating various diseases due to their ability to bind with enzymes and receptors in biological systems (Zhang et al., 2018).
Antimicrobial and Antiprotozoal Activity
- Antiprotozoal Activity of Oxazole Derivatives : Carballo et al. (2017) synthesized oxazole derivatives and evaluated their antiprotozoal activity. They found that certain oxazole structures, which could include modifications of 2-(3,4-Difluorobenzoyl)oxazole, showed promising activity against pathogens like Giardia lamblia and Trichomonas vaginalis (Carballo et al., 2017).
Corrosion Inhibition
- Oxazole Derivatives in Corrosion Inhibition : Ehsani et al. (2014) explored the use of oxazole derivatives in inhibiting corrosion of metals, which might extend to 2-(3,4-Difluorobenzoyl)oxazole derivatives. Their research focuses on the adsorption properties and efficacy of these compounds in protecting metals in acidic environments (Ehsani et al., 2014).
Fluorescent Sensors
- Oxazole-Based Fluorescent Ligands : Ma et al. (2021) developed oxazole-based fluorescent ligands, which could include derivatives of 2-(3,4-Difluorobenzoyl)oxazole. These ligands show increased fluorescence upon interaction with nucleic acids, suggesting their application in biological imaging and sensing (Ma et al., 2021).
Safety And Hazards
While specific safety and hazard information for 2-(3,4-Difluorobenzoyl)oxazole was not found, oxazoles in general are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure) with the target organ being the respiratory system .
Future Directions
Oxazole-based molecules, including 2-(3,4-Difluorobenzoyl)oxazole, have been gaining attention in recent years due to their increasing importance in the field of medicinal chemistry . They have a wide range of biological activities and are part of a number of medicinal compounds . Therefore, the synthesis and study of various oxazole derivatives for their diverse biological potential is a promising direction for future research .
properties
IUPAC Name |
(3,4-difluorophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSIDTDGYIVEIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC=CO2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642107 |
Source
|
Record name | (3,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorobenzoyl)oxazole | |
CAS RN |
898760-47-9 |
Source
|
Record name | (3,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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